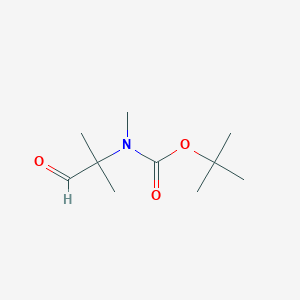

tert-ブチル N-メチル-N-(2-メチル-1-オキソプロパン-2-イル)カルバメート

説明

“tert-butyl N-methyl-N-(2-methyl-1-oxopropan-2-yl)carbamate” is a carbamate derivative. Carbamates are widely used in medicinal chemistry and many derivatives are specifically designed to make drug–target interactions through their carbamate moiety .

Synthesis Analysis

The synthesis of “tert-butyl N-methyl-N-(2-methyl-1-oxopropan-2-yl)carbamate” involves palladium-catalyzed cross-coupling reactions . It has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Molecular Structure Analysis

The molecular formula of “tert-butyl N-methyl-N-(2-methyl-1-oxopropan-2-yl)carbamate” is C9H17NO3 . The molecular weight is 187.24 g/mol . The InChI code is 1S/C9H17NO3/c1-8(2,3)13-7(12)10-9(4,5)6-11/h6H,1-5H3,(H,10,12) .Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-butyl N-methyl-N-(2-methyl-1-oxopropan-2-yl)carbamate” include a density of 1.0±0.1 g/cm3, boiling point of 260.3±23.0 °C at 760 mmHg, and a flash point of 111.3±22.6 °C . It also has a molar refractivity of 49.2±0.3 cm3 .科学的研究の応用

N-Boc保護アニリンの合成

tert-ブチル N-メチル-N-(2-メチル-1-オキソプロパン-2-イル)カルバメートは、パラジウム触媒によるN-Boc保護アニリンの合成に使用されます。 このプロセスは、化学反応中にアニリン誘導体のアミン基を保護するために重要であり、この官能基に影響を与えることなく、さらなる合成変換を可能にします .

テトラ置換ピロールの合成

別の用途は、C-3位にエステルまたはケトン基で官能化されたテトラ置換ピロールの合成です。 ピロールは、医薬品および有機材料のビルディングブロックとして役立つ重要な複素環化合物です .

医薬品化合物の中間体

この化合物は、さまざまな医薬品化合物の合成の中間体として役立ちます。 tert-ブチル N-メチル-N-(2-メチル-1-オキソプロパン-2-イル)カルバメートの特定の構造は、潜在的な薬効を持つ分子の作成に役立つ可能性があることを示唆しています。

4. ニトロソ化および還元反応に関する研究 ニトロソ化および還元反応を含む合成経路の開発について、同様のtert-ブチルカルバメート化合物が中間体として使用される研究が行われており、化学合成手法における潜在的な用途を示唆しています .

溶媒フリー縮合/還元反応

効率的なワンポット二段階合成プロセス、例えば、溶媒フリーの縮合/還元反応シーケンスで使用されたという証拠もあり、これは溶媒の使用を削減するため、グリーンケミストリーにとって重要です .

作用機序

Mode of Action

It’s possible that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, as suggested by the presence of carbamate functional group .

Biochemical Pathways

The compound might be involved in the synthesis of other complex organic compounds, as suggested by its use in palladium-catalyzed synthesis of N-Boc-protected anilines .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

Given its potential role in the synthesis of other compounds, it might contribute to the formation of new chemical bonds and structures .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Tert-butyl N-methyl-N-(2-methyl-1-oxopropan-2-yl)carbamate. For instance, pH, temperature, and reaction time were found to be critical for the yield of a similar compound . .

将来の方向性

生化学分析

Biochemical Properties

Tert-butyl N-methyl-N-(2-methyl-1-oxopropan-2-yl)carbamate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used in palladium-catalyzed synthesis of N-Boc-protected anilines . The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which stabilize the compound within the active sites of enzymes or binding pockets of proteins.

Cellular Effects

The effects of tert-butyl N-methyl-N-(2-methyl-1-oxopropan-2-yl)carbamate on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position . These changes can lead to alterations in cellular behavior and function.

Molecular Mechanism

At the molecular level, tert-butyl N-methyl-N-(2-methyl-1-oxopropan-2-yl)carbamate exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to form hydrogen bonds and other non-covalent interactions allows it to bind effectively to target molecules, thereby influencing their activity and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-butyl N-methyl-N-(2-methyl-1-oxopropan-2-yl)carbamate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of tert-butyl N-methyl-N-(2-methyl-1-oxopropan-2-yl)carbamate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage or metabolic disturbances . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

Tert-butyl N-methyl-N-(2-methyl-1-oxopropan-2-yl)carbamate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in the overall metabolic profile of cells, affecting processes such as energy production, biosynthesis, and detoxification .

Transport and Distribution

Within cells and tissues, tert-butyl N-methyl-N-(2-methyl-1-oxopropan-2-yl)carbamate is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions are crucial for the compound’s bioavailability and effectiveness.

Subcellular Localization

The subcellular localization of tert-butyl N-methyl-N-(2-methyl-1-oxopropan-2-yl)carbamate is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can influence the compound’s activity and function, as it may interact with different biomolecules depending on its location within the cell .

特性

IUPAC Name |

tert-butyl N-methyl-N-(2-methyl-1-oxopropan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-9(2,3)14-8(13)11(6)10(4,5)7-12/h7H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUJWZUXFWXFHJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(C)(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-6-phenylpyrazolo[1,5-A]pyrimidine](/img/structure/B1377041.png)

![6-Tert-butyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate](/img/structure/B1377048.png)

![5-[(phenylsulfanyl)methyl]-1H-1,2,3-triazole](/img/structure/B1377050.png)

![8-bromo-5H-pyrido[3,2-b]indole](/img/structure/B1377060.png)

![8-Bromo-6-chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1377061.png)